molecular formula C18H21N5O4 B3006138 N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941996-57-2

N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B3006138
CAS No.: 941996-57-2
M. Wt: 371.397
InChI Key: VPWXYITZUWUVGH-UHFFFAOYSA-N
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Description

N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Modification of Triazine Derivatives : Research has been conducted on the synthesis and functionalization of triazine derivatives. For example, Shasheva et al. (2017) discussed the reaction of 4-(2-hydroxyphenyl)-1,3,5-triazin-2-ylcyanamides with sodium azide to produce N-(tetrazol-5-yl)-1,3,5-triazin-2-amines, indicating a pathway for creating modified compounds related to N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide (Shasheva et al., 2017).

  • Cyclooxygenase (COX) Inhibitory Activity : Ertas et al. (2022) synthesized and investigated the COX inhibitory activities of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives. Their findings on COX-2 enzyme inhibition could be relevant for understanding the potential biological activities of this compound (Ertas et al., 2022).

  • Anticancer Properties : Berest et al. (2011) conducted research on N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, highlighting their in vitro anticancer activity against certain cancer cell lines. This research provides insights into the potential anticancer applications of related compounds like this compound (Berest et al., 2011).

  • Cytotoxic Activity Studies : Sztanke et al. (2007) identified the antitumor activity of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione, which is closely related to the structure of interest. Their work included studying the cytotoxic activities against various human carcinoma cells (Sztanke et al., 2007).

  • Cytotoxic and Antimicrobial Properties : Additional studies have explored the cytotoxic and antimicrobial properties of various triazine derivatives, which can provide a broader understanding of the biological activities of compounds like this compound (Akbarzadeh et al., 2015).

Properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-3-9-19-15(24)12-23-17(26)16(25)22-11-10-21(18(22)20-23)13-5-7-14(8-6-13)27-4-2/h3,5-8H,1,4,9-12H2,2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXYITZUWUVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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